![molecular formula C9H12O3 B2599402 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 72764-22-8](/img/structure/B2599402.png)
3-Oxobicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 72764-22-8 . It has a molecular weight of 168.19 . This compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of such compounds often involves complex processes. For instance, the development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities . A domino process is used in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .Molecular Structure Analysis
The molecular structure of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is complex. It is a part of a larger family of compounds known as oxabicyclo octanes . These compounds are often used as bioisosteres of the phenyl ring .Chemical Reactions Analysis
The chemical reactions involving 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid are complex and often involve multiple steps. For instance, the key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .Physical And Chemical Properties Analysis
3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a powder with a melting point of 131-133 degrees Celsius .Applications De Recherche Scientifique
Supramolecular Structures and Hydrogen Bonding
The study of supramolecular aggregation of hydroxycarboxylic acid derivatives, including structural analogs of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid, reveals their ability to form complex structures via hydrogen bonding. These structures range from one-dimensional step-ladders to two-dimensional frameworks, showcasing the compound's utility in understanding and designing new supramolecular architectures (Foces-Foces et al., 2005).
Decarboxylative Acylation
Research on decarboxylative acylation without the use of metal catalysts demonstrated the effectiveness of 1,4-Diazabicyclo[2.2.2]octane in facilitating the transformation of carboxylic acids, including α-ketocarboxylic and arylpropiolic acids, into α-keto and α,β-unsaturated amides or esters. This method offers a metal-free alternative for the synthesis of complex molecules, highlighting the potential applications of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid in organic synthesis (Zhang et al., 2017).
Amino Acid Transport Studies
The synthesis and application of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids offer insights into the specificity of membrane transport systems in cells. These compounds, including analogs of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid, have been utilized to explore the Na+-independent amino acid transport system L, providing valuable information for the development of targeted drug delivery systems (Christensen et al., 1983).
Synthetic Applications
The compound's derivatives have been employed in various synthetic applications, such as the aprotic double Michael addition reaction to produce specific carboxylic acid derivatives. This illustrates the compound's versatility in facilitating complex synthetic routes and generating novel organic compounds (Spitzner & Engler, 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-oxobicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-5-9(8(11)12)3-1-6(7)2-4-9/h6H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDWRLJUEHUEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxobicyclo[2.2.2]octane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)

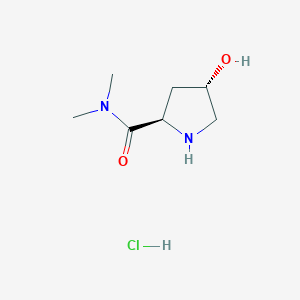
![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)
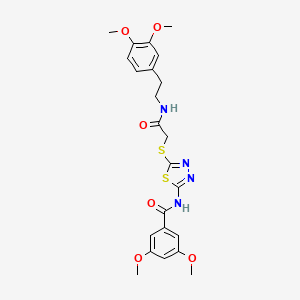
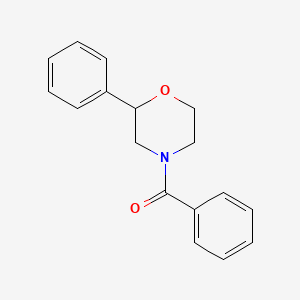
![Ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)

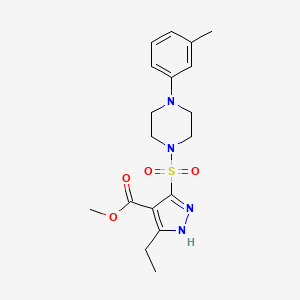

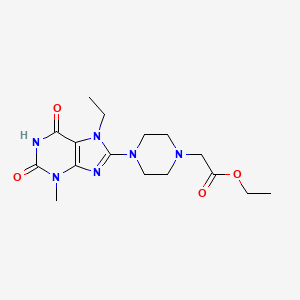
![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2599342.png)